molecular formula C11H16N2 B2736332 (R)-4-(Piperidin-3-YL)aniline CAS No. 1334823-70-9

(R)-4-(Piperidin-3-YL)aniline

Cat. No.: B2736332
CAS No.: 1334823-70-9
M. Wt: 176.263
InChI Key: COUOFYDJUDASPJ-JTQLQIEISA-N
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Description

®-4-(Piperidin-3-YL)aniline is a chiral compound featuring a piperidine ring attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(Piperidin-3-YL)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitroaniline and ®-3-piperidinol.

    Reduction: The nitro group of 4-nitroaniline is reduced to an amine group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Coupling Reaction: The resulting 4-aminophenylamine is then coupled with ®-3-piperidinol using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form ®-4-(Piperidin-3-YL)aniline.

Industrial Production Methods

Industrial production methods for ®-4-(Piperidin-3-YL)aniline may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-4-(Piperidin-3-YL)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can further modify the piperidine ring or the aniline moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

®-4-(Piperidin-3-YL)aniline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the interaction of piperidine derivatives with biological targets.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-4-(Piperidin-3-YL)aniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives synthesized from this compound.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(Piperidin-3-YL)aniline: The enantiomer of ®-4-(Piperidin-3-YL)aniline, which may have different biological activities.

    4-(Piperidin-4-YL)aniline: A structural isomer with the piperidine ring attached at a different position.

    N-Substituted Piperidines: Compounds with various substituents on the nitrogen atom of the piperidine ring.

Uniqueness

®-4-(Piperidin-3-YL)aniline is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other structural isomers. This uniqueness makes it valuable in the development of chiral drugs and other specialized applications.

Biological Activity

(R)-4-(Piperidin-3-YL)aniline, a compound with significant implications in medicinal chemistry, exhibits various biological activities primarily due to its interaction with neurotransmitter systems. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its molecular formula C11H16N2C_{11}H_{16}N_2 and a molecular weight of approximately 176.26 g/mol. The compound features a piperidine ring substituted at the 3-position with an aniline moiety at the 4-position. This specific stereochemistry is crucial for its biological activity, influencing how it interacts with various receptors and enzymes in biological systems.

The biological activity of this compound can be attributed to its ability to interact with several key neurotransmitter receptors:

  • Dopamine Receptors : Preliminary studies suggest that this compound may influence dopamine D2 receptor activity, which is significant for antipsychotic effects. This interaction could provide therapeutic benefits for conditions such as schizophrenia and bipolar disorder.
  • Serotonin Receptors : The compound also shows potential in modulating serotonin receptors, which are critical targets for treating mood disorders and anxiety.
  • Anti-inflammatory Properties : Evidence indicates that this compound may possess anti-inflammatory and analgesic properties, making it a candidate for pain management therapies.

Biological Activity Data

The following table summarizes key biological activities and their corresponding effects:

Activity Target Effect
AntipsychoticDopamine D2 receptorsPotential treatment for schizophrenia
Mood regulationSerotonin receptorsPossible application in anxiety disorders
Anti-inflammatoryVarious inflammatory pathwaysPotential use in pain management

Antipsychotic Potential

A study investigating the binding affinity of this compound to dopamine receptors revealed promising results. The compound demonstrated a significant affinity for D2 receptors, suggesting its potential as an antipsychotic agent. Further research is warranted to explore its efficacy in clinical settings.

Cancer Therapeutics

This compound serves as an intermediate in the synthesis of Niraparib, a drug used in cancer treatment. Research indicates that compounds with similar structures often exhibit activity against various cancer cell lines, suggesting that this compound may also possess anti-cancer properties.

Structural Similarities and Comparisons

Several compounds share structural similarities with this compound, each exhibiting distinct biological activities:

Compound Name CAS Number Similarity Index
4-(1-Methylpiperidin-4-yl)aniline454482-12-30.90
4-(Piperidin-1-ylmethyl)aniline29608-05-70.79
1'-Methylspiro[indoline-3,4'-piperidine]69584-91-40.83

These comparisons highlight how variations in structure can lead to distinct pharmacological profiles and therapeutic potentials.

Properties

IUPAC Name

4-[(3R)-piperidin-3-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8,12H2/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUOFYDJUDASPJ-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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